Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate
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Overview
Description
This compound is known for its complex molecular framework, which includes a thiazolidine ring, a benzyl group, and a fluorophenyl group, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid to form the thiazolidine core . This intermediate is then reacted with benzyl bromide and 4-fluoroaniline under controlled conditions to introduce the benzyl and fluorophenyl groups, respectively . The final step involves esterification with methyl chloroacetate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial agent due to its thiazolidine core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate involves its interaction with various molecular targets. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with proteins makes it a candidate for enzyme inhibition studies . The fluorophenyl group enhances its binding affinity to specific receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxothiazolidine-5-acetic acid: Shares the thiazolidine core but lacks the benzyl and fluorophenyl groups.
Thiazolidinedione derivatives: Similar in structure but with variations in the substituents on the thiazolidine ring.
Imidazole-containing compounds: Different core structure but similar applications in medicinal chemistry.
Uniqueness
Methyl 2-((3-benzyl-2,4-dioxothiazolidin-5-yl)(4-fluorophenyl)amino)acetate is unique due to its combination of a thiazolidine ring with benzyl and fluorophenyl groups, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research.
Properties
IUPAC Name |
methyl 2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-4-fluoroanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-26-16(23)12-21(15-9-7-14(20)8-10-15)18-17(24)22(19(25)27-18)11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCLTLRFDSTVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1C(=O)N(C(=O)S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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